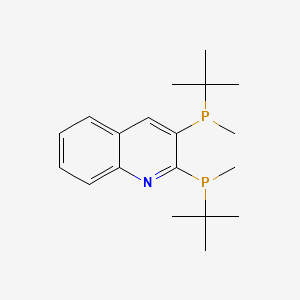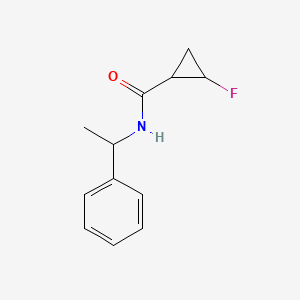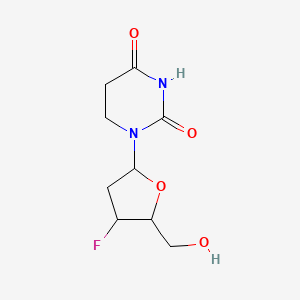![molecular formula C10H18N2O2 B14795655 2,8-Dimethyl-1-oxa-3,8-diazaspiro[4,5]decane-3-carboxaldehyde](/img/structure/B14795655.png)
2,8-Dimethyl-1-oxa-3,8-diazaspiro[4,5]decane-3-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8-Dimethyl-1-oxa-3,8-diazaspiro[4,5]decane-3-carboxaldehyde is a complex organic compound with a unique spiro structure. This compound is characterized by its spirocyclic framework, which includes an oxygen atom and two nitrogen atoms. The presence of these heteroatoms within the spiro ring system imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-1-oxa-3,8-diazaspiro[4,5]decane-3-carboxaldehyde typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic ring system through cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the cyclization process. For example, the use of strong acids or bases can promote the formation of the spiro ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is usually purified through techniques such as crystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
2,8-Dimethyl-1-oxa-3,8-diazaspiro[4,5]decane-3-carboxaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction could yield an alcohol or amine.
科学研究应用
2,8-Dimethyl-1-oxa-3,8-diazaspiro[4,5]decane-3-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2,8-Dimethyl-1-oxa-3,8-diazaspiro[4,5]decane-3-carboxaldehyde involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of the aldehyde group can also facilitate covalent bonding with target molecules, enhancing its efficacy.
相似化合物的比较
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4,5]decan-2-one hydrochloride
- 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4,5]decan-2-one
Uniqueness
Compared to similar compounds, 2,8-Dimethyl-1-oxa-3,8-diazaspiro[4,5]decane-3-carboxaldehyde stands out due to its specific spirocyclic structure and the presence of the aldehyde functional group. These features confer unique reactivity and binding properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H18N2O2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde |
InChI |
InChI=1S/C10H18N2O2/c1-9-12(8-13)7-10(14-9)3-5-11(2)6-4-10/h8-9H,3-7H2,1-2H3 |
InChI 键 |
VFVSUGZERBIWSP-UHFFFAOYSA-N |
规范 SMILES |
CC1N(CC2(O1)CCN(CC2)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate](/img/structure/B14795595.png)

![Deferoxamine mesilate impurity J [EP impurity]](/img/structure/B14795603.png)
![4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride](/img/structure/B14795605.png)
![(3aR,4S,9bS)-4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B14795615.png)



![2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14795646.png)
phosphinyl]acetate]](/img/structure/B14795661.png)


